molecular formula C14H13ClN2O2 B2503024 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 861212-25-1

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2503024
CAS No.: 861212-25-1
M. Wt: 276.72
InChI Key: YHDGWXGKUXKTDD-BQYQJAHWSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea is a urea derivative featuring a 4-chlorobenzyl group and an (E)-configured styryl-furan moiety. The compound’s structure combines a hydrophobic chlorophenyl group with a conjugated ethenyl-furan system, which may confer unique electronic and steric properties. Urea derivatives are widely studied for their hydrogen-bonding capabilities and biological activity, particularly in medicinal chemistry .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-5-3-11(4-6-12)10-17-14(18)16-8-7-13-2-1-9-19-13/h1-9H,10H2,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDGWXGKUXKTDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea typically involves the reaction of 4-chlorobenzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea has been investigated for its anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, showcasing its potential as a therapeutic agent.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound's ability to induce apoptosis and disrupt signaling pathways associated with cell survival suggests it could be developed further as an anticancer drug.

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown promise in neuropharmacology. It has been evaluated for its effects on the endocannabinoid system, particularly in relation to addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

A study conducted on rats trained to self-administer cocaine demonstrated that administration of this compound significantly decreased drug-seeking behavior compared to control groups. This suggests a potential application in treating substance use disorders by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications to its phenyl and furan moieties can significantly influence its biological activity. For instance:

  • Substitution at the 4-position of the phenyl group enhances binding affinity to specific biological targets.
  • Furan ring modifications can alter the compound's pharmacokinetic properties, potentially increasing its efficacy and reducing side effects.

Additional Applications

Beyond cancer treatment and neuropharmacology, this compound may have applications in:

  • Anti-inflammatory research: Preliminary studies suggest it may modulate inflammatory pathways.
  • Antimicrobial activity: Initial assays indicate potential effectiveness against certain bacterial strains.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea (CAS 2379995-46-5)

  • Structural Difference : Replaces the ethenyl group with a methylene-linked furan-thiophene hybrid.
  • The thiophene moiety introduces sulfur-based lipophilicity, which may alter metabolic stability .

1-(4-Chlorophenyl)-3-{2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl}urea (CAS 946299-63-4)

  • Structural Difference : Substitutes the furan-ethenyl group with a sulfonamide-indole-ethyl chain.
  • Impact : The bulky indole-sulfonyl group increases molecular weight (500.0 g/mol vs. 360.9 g/mol for the target compound) and may reduce membrane permeability. The fluorobenzyl group could enhance target selectivity via halogen bonding .

Analogues with Varied Substituents on the Urea Core

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

  • Structural Difference : Incorporates a trifluoromethyl group and a pyridinylmethylthio substituent.
  • Impact : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the pyridine-thioether moiety may improve solubility via polar interactions. However, the increased steric bulk could hinder binding to compact active sites .

1-(2-Chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

  • Structural Difference : Uses a tetrahydrothiopyranylmethyl group instead of the ethenyl-furan system.
  • Impact : The thiopyran ring introduces conformational flexibility and sulfur-based hydrophobicity, which might enhance blood-brain barrier penetration but reduce target specificity .

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Hypothesized Bioactivity
Target Compound 360.9 Chlorophenyl, (E)-ethenyl-furan Kinase inhibition, antimicrobial activity
CAS 2379995-46-5 360.9 Chlorophenyl, methylene-furan-thiophene Antifungal, potential CYP450 interactions
7n 457.9 Trifluoromethyl, pyridinylmethylthio Anticancer (tyrosine kinase inhibition)
CAS 946299-63-4 500.0 Indole-sulfonyl, fluorobenzyl Anti-inflammatory, protease inhibition

Key Observations:

Electronic Effects : The (E)-ethenyl group in the target compound enables extended conjugation, likely enhancing binding to planar enzymatic pockets (e.g., kinases) compared to methylene-linked analogues .

Lipophilicity : Compounds with sulfur-containing groups (e.g., thiophene, thiopyran) exhibit higher logP values, favoring membrane penetration but risking off-target interactions .

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its antibacterial, antifungal, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C14H12ClN2O2\text{Chemical Formula C}_{14}\text{H}_{12}\text{ClN}_2\text{O}_2

The compound features a furan ring, a chlorophenyl group, and a urea moiety, which are known to contribute to its biological activities.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the synthesized derivatives showed varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CSalmonella typhi11.29

These results suggest that modifications to the phenyl and furan rings can enhance antibacterial efficacy .

Antifungal Activity

The antifungal potential of similar compounds has also been explored. The following table summarizes the antifungal activity against various strains:

CompoundFungal StrainMIC (µM)
Compound DCandida albicans16.69
Compound EFusarium oxysporum56.74

These findings indicate that structural features significantly influence antifungal activity, with some compounds showing promising results against pathogenic fungi .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. For example, compounds with similar structural motifs have demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE):

EnzymeInhibitorIC50 (µM)
UreaseCompound F1.13
AcetylcholinesteraseCompound G2.14

These IC50 values indicate that certain derivatives possess potent inhibitory effects, suggesting their potential use in treating conditions associated with these enzymes .

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Study on Antibacterial Efficacy :
    A comprehensive study evaluated a series of chlorophenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the para position on the phenyl ring led to enhanced activity against Bacillus subtilis and Escherichia coli, with notable MIC values below 10 µM.
  • Urease Inhibition Study :
    Another study focused on the urease inhibitory properties of structurally related urea derivatives. The most active compounds exhibited IC50 values significantly lower than standard inhibitors, indicating their potential as therapeutic agents in managing urease-related disorders.

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